PGLa-AM1 -

PGLa-AM1

Catalog Number: EVT-244861
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PGLa-AM1 is a synthetic antimicrobial peptide derived from the skin secretions of the African clawed frog, Xenopus amieti. This peptide is known for its potent antimicrobial properties and its ability to stimulate insulin secretion, making it a subject of interest in biomedical research. The full sequence of PGLa-AM1 is GMASKAGSVL10GKVAKVALKA20AL.NH2, and it consists of 22 amino acids. Its classification falls under antimicrobial peptides, which are crucial components of the innate immune system in various organisms, exhibiting activity against a wide range of pathogens including bacteria and fungi .

Synthesis Analysis

Methods

The synthesis of PGLa-AM1 can be achieved through various methods, primarily focusing on solid-phase peptide synthesis. This technique employs standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry on Tenta Gel S RAM resin, allowing for the stepwise addition of amino acids to form the desired peptide chain. The process is typically automated to enhance efficiency and precision .

Technical Details

  1. Solid-Phase Peptide Synthesis: The peptide is synthesized on a solid support where each amino acid is sequentially added. The Fmoc group protects the amino group during synthesis, which is removed before the next amino acid is coupled.
  2. Purification: After synthesis, PGLa-AM1 is purified using high-performance liquid chromatography to remove any incomplete or incorrectly synthesized sequences.
  3. Characterization: Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the identity and purity of the synthesized peptide .
Molecular Structure Analysis

Structure

PGLa-AM1 adopts an amphipathic α-helical conformation in membrane-mimetic environments or in the presence of negatively charged phospholipid vesicles. This structural feature is essential for its function as it facilitates interaction with microbial membranes .

Data

  • Molecular Weight: Approximately 2,500 Da.
  • Amino Acid Composition: Contains a mix of hydrophobic and hydrophilic residues that contribute to its amphipathic nature.
Chemical Reactions Analysis

Reactions

PGLa-AM1 exhibits various chemical interactions primarily with microbial membranes. It disrupts these membranes, leading to cell lysis and death. Additionally, it has been shown to stimulate insulin release from pancreatic β-cells without cytotoxic effects at certain concentrations .

Technical Details

  • Membrane Interaction: The peptide binds to lipid bilayers, forming pores that compromise membrane integrity.
  • Insulin Release Mechanism: PGLa-AM1 increases intracellular calcium levels in β-cells, which triggers insulin secretion via exocytosis .
Mechanism of Action

Process

The mechanism by which PGLa-AM1 exerts its effects involves several steps:

  1. Membrane Binding: The peptide binds to negatively charged phospholipids in bacterial membranes.
  2. Pore Formation: It induces conformational changes that lead to pore formation within the membrane.
  3. Cell Death: The resulting loss of membrane integrity causes cell lysis and death.
  4. Insulin Secretion Stimulation: In pancreatic cells, PGLa-AM1 enhances calcium influx, stimulating insulin release through a cAMP-dependent pathway .

Data

  • Calcium Influx: A significant increase in intracellular calcium levels was observed upon treatment with PGLa-AM1.
  • Insulin Release Concentrations: Effective stimulation occurs at concentrations as low as 1 nM in certain cell lines .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white powder or lyophilized form.
  • Solubility: Soluble in aqueous buffers at physiological pH.

Chemical Properties

Applications

PGLa-AM1 has several promising applications in scientific research and medicine:

  • Antimicrobial Agent: Its potent activity against various pathogens makes it a candidate for developing new antibiotics, especially against antibiotic-resistant strains like Helicobacter pylori.
  • Insulin Secretagogue: Its ability to stimulate insulin release positions it as a potential therapeutic agent for managing diabetes mellitus .
  • Immunomodulation: Research indicates potential immunomodulatory effects that could be harnessed for therapeutic purposes in inflammatory diseases .
Biological Origins and Evolutionary Context of PGLa-AM1

Phylogenetic Distribution in Xenopus amieti and Related Pipidae Species

PGLa-AM1 (primary structure: GMASKAGSVL10GKVAKVALKA20AL.NH2) is a cationic host-defense peptide first isolated from norepinephrine-stimulated skin secretions of the octoploid frog Xenopus amieti, endemic to volcanic highlands of Cameroon [2] [7] [8]. This species belongs to the Pipidae family, specifically the Xenopus genus, which exhibits complex polyploid evolution. Genomic analyses reveal that X. amieti retains two paralogous PGLa peptides (PGLa-AM1 and PGLa-AM2) despite its octoploid status resulting from ancestral allopolyploidization events [2] [8]. Unlike the more potent PGLa-AM1, PGLa-AM2 (GMASTAGSVL10GKLAKAVAIGAL.NH2) shows reduced antimicrobial efficacy, illustrating functional divergence between paralogs [2]. Comparative studies across Pipidae indicate that tetraploid species (X. laevis, X. borealis) typically express one PGLa variant, while octoploids like X. amieti retain two paralogs—a pattern suggesting selective conservation of PGLa-AM1 due to its enhanced bioactivity [7] [8].

Table 1: Distribution of PGLa Orthologs in Pipidae Frogs

SpeciesPloidyPGLa ParalogsTissue Source
Xenopus amietiOctoploidPGLa-AM1, AM2Skin secretions
Xenopus laevisTetraploidPGLa-LA1Skin, gastric tissue
Silurana tropicalisDiploidPGLa-TR1Skin secretions
Xenopus borealisTetraploidPGLa-BO1Skin secretions

Biosynthesis Pathways in Amphibian Skin Secretions

PGLa-AM1 is synthesized as part of a larger precursor protein in dermal granular glands and released into skin secretions upon stress or predator attack [3] [7]. The biosynthesis involves:

  • Prepropeptide Processing: The PGLa-AM1 gene encodes a prepropeptide that undergoes post-translational cleavage by prohormone convertases, releasing the mature 23-amino-acid peptide with a C-terminal amidation [2] [7].
  • Secretion Induction: Intraperitoneal norepinephrine injection (40 nmol/g body weight) in X. amieti triggers rapid peptide release, enabling non-lethal collection methods [2].
  • Structural Maturation: Unlike magainins, PGLa peptides exhibit a conserved glycine-leucine-amide (GLa) motif at the C-terminus, critical for α-helical folding in membrane environments [3] [9]. Mass spectrometry confirms PGLa-AM1’s molecular mass of 2,172 Da, matching its theoretical structure [2].

Evolutionary Conservation of Host-Defense Peptide Motifs in Anura

Despite genome duplications in Pipidae, PGLa-AM1 demonstrates remarkable sequence conservation with orthologs in diploid (Silurana tropicalis) and tetraploid frogs (X. laevis), sharing >80% identity [7] [8]. Key evolutionary features include:

  • Motif Preservation: An amphipathic α-helical domain (Val9-Leu22) with cationic lysine residues is conserved across PGLa peptides, enabling membrane disruption [3] [7].
  • Nonfunctionalization Bias: Following polyploidization, most duplicated PGLa genes become pseudogenes, but PGLa-AM1 persists with enhanced function—a case of neofunctionalization rather than gene loss [7] [8].
  • Selective Pressure: PGLa-AM1’s potency against Batrachochytrium dendrobatidis (chytrid fungus) suggests its conservation is partly driven by pathogen defense in aquatic habitats [7].

Properties

Product Name

PGLa-AM1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.